molecular formula C6H11FO2 B13084044 [Trans-3-fluorooxan-4-yl]methanol

[Trans-3-fluorooxan-4-yl]methanol

Cat. No.: B13084044
M. Wt: 134.15 g/mol
InChI Key: SPFZJBOFKUZIMQ-RITPCOANSA-N
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Description

[Trans-3-fluorooxan-4-yl]methanol is an organic compound with the molecular formula C6H11FO2 It is a fluorinated derivative of oxan-4-yl methanol, characterized by the presence of a fluorine atom at the 3-position of the oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Trans-3-fluorooxan-4-yl]methanol typically involves the fluorination of oxan-4-yl methanol. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature. The reaction conditions must be carefully controlled to avoid over-fluorination and to ensure high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes such as continuous flow fluorination. This method allows for better control over reaction parameters and can be optimized for higher throughput. The use of catalysts and advanced fluorinating agents can further enhance the efficiency and selectivity of the industrial process.

Chemical Reactions Analysis

Types of Reactions

[Trans-3-fluorooxan-4-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of 3-fluorooxan-4-yl aldehyde or 3-fluorooxan-4-yl carboxylic acid.

    Reduction: Formation of 3-fluorooxan-4-yl alcohol or 3-fluorooxane.

    Substitution: Formation of various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

[Trans-3-fluorooxan-4-yl]methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a probe in studying enzyme mechanisms and metabolic pathways.

    Medicine: Explored for its potential use in drug development, particularly in designing fluorinated analogs of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of [Trans-3-fluorooxan-4-yl]methanol involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and biological activities. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4-fluorooxan-4-yl)methanol: A closely related compound with the fluorine atom at the 4-position instead of the 3-position.

    Oxan-4-yl methanol: The non-fluorinated parent compound.

    Fluorinated alcohols: A broader class of compounds with similar structural features and reactivity.

Uniqueness

[Trans-3-fluorooxan-4-yl]methanol is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical and biological properties. This positional isomerism can lead to differences in reactivity, stability, and interaction with biological targets compared to other fluorinated derivatives.

Properties

Molecular Formula

C6H11FO2

Molecular Weight

134.15 g/mol

IUPAC Name

[(3R,4R)-3-fluorooxan-4-yl]methanol

InChI

InChI=1S/C6H11FO2/c7-6-4-9-2-1-5(6)3-8/h5-6,8H,1-4H2/t5-,6+/m1/s1

InChI Key

SPFZJBOFKUZIMQ-RITPCOANSA-N

Isomeric SMILES

C1COC[C@@H]([C@H]1CO)F

Canonical SMILES

C1COCC(C1CO)F

Origin of Product

United States

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